molecular formula C14H12N2 B8463798 Imidazo[1,2-a]pyridine,8-(4-methylphenyl)-

Imidazo[1,2-a]pyridine,8-(4-methylphenyl)-

Cat. No. B8463798
M. Wt: 208.26 g/mol
InChI Key: RGEJNNAXIZLTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596872

Procedure details

Combine 30 g (0.14 mole) of the product from Example 22 with 150 g of "activated" manganese dioxide in 500 ml of methylene chloride and heat to reflux for 6 hr. Filter the reaction mixture over celite, dry over magnesium sulfate, treat with charcoal, and remove the solvent in vacuo. Crystallize the residue from ether to provide the title compound.
Name
product
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[N:10]([CH:14]=[CH:15][N:16]=3)[CH2:11][CH2:12][CH:13]=2)=[CH:4][CH:3]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]3[N:10]([CH:14]=[CH:15][N:16]=3)[CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
product
Quantity
30 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C=2N(CCC1)C=CN2
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hr
Duration
6 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture over celite,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
ADDITION
Type
ADDITION
Details
treat with charcoal
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallize the residue from ether

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.